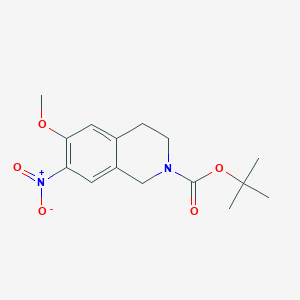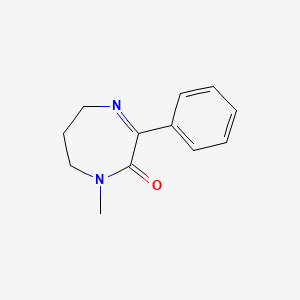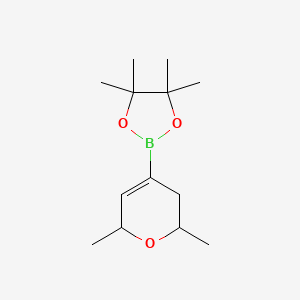
4-Bromo-1-(2-fluoroethoxy)-2-methylbenzene
Übersicht
Beschreibung
4-Bromo-1-(2-fluoroethoxy)-2-methylbenzene, also known as 4-Bromo-2-fluoroethoxy-1-methylbenzene, is an organic compound that has been used in various scientific research applications. It is a well-studied compound with a wide range of properties, which makes it an ideal choice for a wide range of experiments.
Wissenschaftliche Forschungsanwendungen
Lithium-Ion Battery Enhancement
4-Bromo-1-(2-fluoroethoxy)-2-methylbenzene, also referred to as BFMB, has been identified as a novel bi-functional electrolyte additive for lithium-ion batteries. Research shows that BFMB can electrochemically polymerize to form a polymer film at high voltages, effectively preventing voltage rise during overcharging. This additive enhances the thermal stability of lithium-ion batteries and reduces the flammability of the electrolyte, without impacting the normal cycle performance of the batteries, thereby offering overcharge protection and fire retardancy (Zhang, 2014).
Thermochemistry of Methylbenzenes
The compound forms part of a broader category of halogen-substituted methylbenzenes, whose experimental vapor pressures and vaporization, fusion, and sublimation enthalpies have been extensively studied. This research is pivotal in understanding the thermochemical properties of such compounds, with implications in various fields of material science and chemical engineering (Verevkin et al., 2015).
Development of Sulfur-Functionalized Benzoquinones
Research has also delved into the bromination of related benzene derivatives, leading to the synthesis of new sulfur-containing quinone derivatives. These developments are significant in the field of organic chemistry, especially in the synthesis of complex molecules (Aitken et al., 2016).
Synthesis for Medical and Pharmaceutical Agents
Another application of this compound involves its synthesis for use as intermediates in the production of various medical and pharmaceutical agents. The process includes steps such as bromination and hydrolysis, leading to high purity products that are vital in the pharmaceutical industry (Chen, 2008).
Antioxidant Interaction Studies
The compound has also been the subject of antioxidant interaction studies, particularly in the context of its potential use in cancer treatment. For instance, 4-bromo-1-isothiocyanato-2-methylbenzene, a related compound, has been investigated for its antioxidant activity and interaction with myeloperoxidase, highlighting its potential in pharmaceutical applications (Richa et al., 2020).
Eigenschaften
IUPAC Name |
4-bromo-1-(2-fluoroethoxy)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKFMQHUQLLAGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate](/img/structure/B1406892.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1406897.png)

![5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate](/img/structure/B1406899.png)






